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molecular formula C16H14 B1366803 4,4'-Divinylbiphenyl CAS No. 4433-13-0

4,4'-Divinylbiphenyl

Cat. No. B1366803
M. Wt: 206.28 g/mol
InChI Key: IYSVFZBXZVPIFA-UHFFFAOYSA-N
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Patent
US06258909B1

Procedure details

The mixture of 5.00 g (0.0206 mole) of 4,4′-di-(1-hydroxyethyl)biphenyl (DHEBP), 0.0050 g (0.1% of DHEBP weight) of 4-tert-butyl catechol, 00542 g (1.08% of DHEBP weight or 3.00 mmol/L) of TSA, and 90 mL of o-xylene was heated at the boiling temperature for 1 hour. Water released during the dehydration was azeotroped from the system. Then, the reaction mixture was treated as described in Example 1. The yield of the unsaturated composition riched with 4,4′-divinylbiphenyl (DVBP) was 4.10 g (96.5% of theor.). According to reversed phase chromatography, the content of components was as follows, wt-%: Monomer M1 (DVBP) 89, its unsaturated dimer 8.5, its insaturated trimer 2%, tetramers and higher oligomers <0.5%. The pure DVBP (purity was >99.5%), mp 150-153° C. was obtained by sublimation of the monomer at 160° C. for 1 hour under vacuum (1-2 mm Hg).
Name
4,4′-di-(1-hydroxyethyl)biphenyl
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Name
DHEBP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([CH:16](O)[CH3:17])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)[CH3:3].C(C1C=C(O)C(=CC=1)O)(C)(C)C.CC1C=CC=CC=1C>O>[CH:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([CH:16]=[CH2:17])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)=[CH2:3]

Inputs

Step One
Name
4,4′-di-(1-hydroxyethyl)biphenyl
Quantity
5 g
Type
reactant
Smiles
OC(C)C1=CC=C(C=C1)C1=CC=C(C=C1)C(C)O
Name
Quantity
0.005 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(O)=CC1)O
Name
DHEBP
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)C1=CC=C(C=C1)C1=CC=C(C=C1)C(C)O
Name
Quantity
90 mL
Type
reactant
Smiles
CC=1C=CC=CC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at the boiling temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was azeotroped from the system
ADDITION
Type
ADDITION
Details
Then, the reaction mixture was treated

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(C=C1)C1=CC=C(C=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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